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Compound of Interest

Compound Name:
N-Fmoc-2,3-dimethoxy-D-

phenylalanine

Cat. No.: B12275884

Get Quote

Executive Summary
N-Fmoc-2,3-dimethoxy-D-phenylalanine is a specialized non-canonical amino acid building

block used primarily in Solid Phase Peptide Synthesis (SPPS) to introduce conformational

constraints and modulate the lipophilicity of bioactive peptides. Its "D" configuration confers

resistance to proteolytic degradation, while the 2,3-dimethoxy substitution pattern on the phenyl

ring alters the electronic properties and steric profile compared to the more common 3,4-

dimethoxy or unsubstituted phenylalanine.

This guide provides a rigorous technical comparison of this compound against its regioisomers

and protected alternatives, focusing on Nuclear Magnetic Resonance (NMR) as the primary

tool for structural validation.

Key Technical Specifications
Chemical Formula: C₂₆H₂₅NO₆[1]

Molecular Weight: 447.48 g/mol
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Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

Critical Quality Attribute (CQA): Regiochemical purity (distinguishing 2,3-OMe from 3,4-OMe

isomers) and enantiomeric purity (D vs. L).

Structural Characterization & NMR Analysis
Theoretical Basis of Identification
In an achiral solvent (e.g., DMSO-d₆ or CDCl₃), the NMR spectrum of the D-enantiomer is

identical to the L-enantiomer. Therefore, standard 1H NMR confirms chemical structure and

regiochemistry, while chiral HPLC or derivatization with chiral shift reagents (e.g., Eu(hfc)₃) is

required to verify the D-configuration.

1H NMR Assignment (400 MHz, DMSO-d₆)
The following data represents the characteristic signals for N-Fmoc-2,3-dimethoxy-D-
phenylalanine.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12275884/docs?utm_src=pdf-body#comprehensive-characterization-comparison-guide-n-fmoc-2-3-dimethoxy-d-phenylalanine
https://www.benchchem.com/product/b12275884/docs?utm_src=pdf-body#comprehensive-characterization-comparison-guide-n-fmoc-2-3-dimethoxy-d-phenylalanine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12275884?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Group
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
Logic

Amide NH 7.60 – 7.70 Doublet 1H

Characteristic

amide doublet,

exchangeable

with D₂O.

Fmoc Aromatics
7.89, 7.72, 7.41,

7.32
Multi-plet 8H

Standard Fmoc

pattern: 2

pseudo-doublets

(H1/H8, H4/H5)

and 2 pseudo-

triplets.

Phenyl Ring (H-

6)
6.90 – 7.00 Doublet 1H

Ortho to alkyl

chain, meta to

OMe.

Phenyl Ring (H-

5)
6.95 – 7.05 Triplet 1H

Meta to both

substituents

(overlaps often

occur here).

Phenyl Ring (H-

4)
6.70 – 6.80 Doublet 1H

Ortho to 3-OMe

group.

Alpha-CH (α-H) 4.35 – 4.45 Multiplet 1H

Deshielded by

urethane and

carboxylic acid.

Fmoc CH₂ 4.20 – 4.30 Doublet 2H

Diastereotopic

protons often

appear as a split

doublet.

Fmoc CH 4.15 – 4.25 Triplet 1H

Bridgehead

proton of the

fluorenyl group.
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Methoxy (OCH₃) 3.75, 3.72 Singlets 6H

Distinct singlets.

2-OMe is often

shielded relative

to 3-OMe due to

steric twist.

Beta-CH₂ (β-H) 2.90 – 3.15 dd (Split) 2H

Diastereotopic

methylene

protons; distinct

ABX system with

α-H.

The Regioisomer Problem: 2,3- vs. 3,4-Dimethoxy
The most common synthetic impurity or misidentified product is the 3,4-dimethoxy isomer. NMR

is the definitive method to distinguish them based on aromatic splitting patterns.

Feature 2,3-Dimethoxy (Target)
3,4-Dimethoxy

(Alternative/Impurity)

Aromatic Pattern
ABC System: 3 adjacent

protons (H4, H5, H6).

ABX System: Isolated H2

(singlet) + H5/H6 (doublets).

Splitting
Two doublets and one triplet

(or dd).

One singlet (H2), two doublets

(H5, H6).

Methoxy Shifts
Often distinct (Δδ > 0.05 ppm)

due to ortho-effect.

Often very close or overlapping

singlets.

Steric Effect
2-OMe causes restricted

rotation of the side chain.

Minimal steric hindrance on the

side chain.

Experimental Protocol: Self-Validating
Characterization
Expert Insight: This protocol includes an internal "System Suitability Test" using the residual

solvent peak to ensure calibration accuracy.
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Step-by-Step Methodology
Sample Preparation:

Weigh 5–10 mg of N-Fmoc-2,3-dimethoxy-D-phenylalanine.

Dissolve in 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ can be used, but DMSO is

preferred for Fmoc-amino acids to prevent aggregation and improve solubility.

Validation: Ensure the solution is clear. Turbidity indicates residual salts or free amino acid

zwitterions.

Acquisition Parameters (Standard 400 MHz):

Pulse Sequence: zg30 (30° pulse angle).

Scans (NS): 16 or 32 (Sufficient for >98% purity).

Relaxation Delay (D1): 1.0 – 2.0 seconds.

Temperature: 298 K (25°C).

Processing & Calibration:

Apply exponential multiplication (LB = 0.3 Hz).

Calibrate: Set the residual DMSO quintet center to 2.50 ppm.

Phasing: Ensure the Fmoc doublet at ~7.89 ppm is purely absorptive (upward).

Interpretation Logic (The "Check" Step):

Check 1: Integrate the Fmoc CH₂ (4.2-4.3 ppm). Set value to 2.00.

Check 2: Verify the Methoxy region (3.7-3.8 ppm) integrates to ~6.00 relative to the Fmoc

CH₂.

Pass Criteria: If Methoxy integration is < 5.8 or > 6.2, check for solvent peaks or

incomplete deprotection impurities.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12275884/docs?utm_src=pdf-body#comprehensive-characterization-comparison-guide-n-fmoc-2-3-dimethoxy-d-phenylalanine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12275884?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visual Analysis Workflows
Structural Verification Logic
The following diagram illustrates the decision tree for validating the identity of the compound

using NMR data.

Crude Product / Sample

Dissolve in DMSO-d6

Acquire 1H NMR

Fmoc Signals Present?
(7.3-7.9 ppm, 4.2 ppm)

Methoxy Region Check
(Two singlets @ ~3.7 ppm)

Yes

REJECT: Fmoc Cleaved
(Missing >7.0 ppm signals)

No

Aromatic Splitting Analysis
(Distinguish 2,3 vs 3,4)

Integrates to 6H

Identity Confirmed:
N-Fmoc-2,3-dimethoxy-D-Phe

3 Adjacent Protons (d, t, d)

REJECT: 3,4-Isomer Detected
(Singlet at ~6.8 ppm)

Isolated Singlet (s, d, d)
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Caption: Logic flow for discriminating the target 2,3-dimethoxy isomer from common impurities

using 1H NMR.

Synthetic Context & Application
Understanding where this data fits in the drug development pipeline.[1]

Raw Material
(D-Phe derivative)

Fmoc Protection
(Fmoc-OSu)

NMR Characterization
(Current Step)

Solid Phase
Peptide Synthesis

Pass Peptide Analog
(Altered Lipophilicity)

Click to download full resolution via product page

Caption: The critical role of NMR QC before introducing the expensive building block into

SPPS.

Comparative Performance Analysis
This section compares N-Fmoc-2,3-dimethoxy-D-phenylalanine against its closest functional

alternatives in peptide engineering.

Feature
N-Fmoc-2,3-

dimethoxy-D-Phe

N-Fmoc-3,4-

dimethoxy-D-Phe

N-Fmoc-D-Phe

(Unsubstituted)

Electronic Effect

Electron-rich; 2-

position induces steric

twist.

Electron-rich; planar

orientation preferred.

Neutral; standard

aromatic stacking.

Lipophilicity
High (Methoxy groups

increase logP).
High. Moderate.

NMR Diagnostic
Distinct: No aromatic

singlet.

Distinct: Aromatic

singlet (H2) present.

Standard 5-proton

multiplet.

Proteolytic Stability
High (D-isomer +

Steric bulk).
High (D-isomer). High (D-isomer only).

Common Use

Constraining

backbone

conformation (sterics).

Mimicking

DOPA/Catecholamine

s.

Standard hydrophobic

residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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